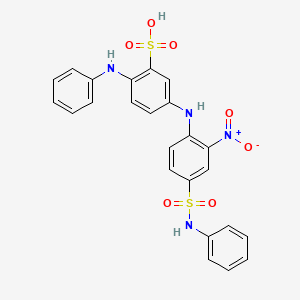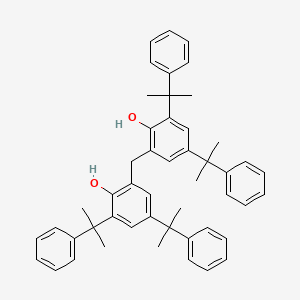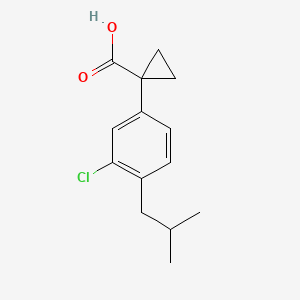
n-(n-Succinyl-L-phenylalanyl)-2-amino-acridone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone is a compound known for its applications in fluorescence and as a substrate for enzymatic reactions. It is particularly used in biochemical assays involving proteases like α-chymotrypsin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone involves the coupling of N-succinyl-L-phenylalanine with 2-aminoacridone. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone undergoes various chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s aromatic structure allows for potential modifications under appropriate conditions.
Common Reagents and Conditions
Oxidation and Reduction: Standard oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products Formed
科学研究应用
N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone has diverse applications in scientific research:
作用机制
The mechanism of action of N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone involves its interaction with proteases like α-chymotrypsin. The enzyme cleaves the amide bond, releasing 2-aminoacridone, which can be detected by its fluorescence . This interaction is crucial for studying enzyme activity and inhibition.
相似化合物的比较
Similar Compounds
N-Succinyl-L-phenylalanine-p-nitroanilide: Another substrate for proteases, used in similar enzymatic assays.
N-Glutaryl-L-phenylalanine-p-nitroanilide: A related compound with similar applications in protease assays.
Uniqueness
N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone is unique due to its fluorescent properties, which provide an additional layer of detection and quantification in biochemical assays. This makes it particularly valuable in fluorescence-based studies and imaging techniques .
属性
分子式 |
C26H23N3O5 |
|---|---|
分子量 |
457.5 g/mol |
IUPAC 名称 |
4-oxo-4-[[(2S)-1-oxo-1-[(9-oxo-10H-acridin-2-yl)amino]-3-phenylpropan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C26H23N3O5/c30-23(12-13-24(31)32)29-22(14-16-6-2-1-3-7-16)26(34)27-17-10-11-21-19(15-17)25(33)18-8-4-5-9-20(18)28-21/h1-11,15,22H,12-14H2,(H,27,34)(H,28,33)(H,29,30)(H,31,32)/t22-/m0/s1 |
InChI 键 |
RRIUUFLEJTTZFW-QFIPXVFZSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)





![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)

![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)


![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)


